
N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine: is a trifluoroacetylated tripeptide composed of three alanine residues. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly alter the chemical and physical properties of the peptide. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine typically involves the protection of the amino groups of the alanine residues followed by coupling reactions. The trifluoroacetyl group is introduced using trifluoroacetic anhydride. The general steps are as follows:
Protection of Amino Groups: The amino groups of the alanine residues are protected using a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
Coupling Reactions: The protected alanine residues are coupled using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of Trifluoroacetyl Group: The trifluoroacetyl group is introduced by reacting the peptide with trifluoroacetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Coupling: Large quantities of protected alanine residues are coupled using automated peptide synthesizers.
Trifluoroacetylation: The trifluoroacetyl group is introduced in large reactors using trifluoroacetic anhydride.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic or basic conditions to yield the free peptide.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Free peptide (L-alanyl-L-alanyl-L-alanine).
Reduction: Trifluoromethylated peptide.
Substitution: Peptide with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its effects on enzyme activity and protein-protein interactions.
Medicine: Investigated for its potential as a drug delivery agent and its role in modulating biological pathways.
Wirkmechanismus
The mechanism of action of N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine involves the interaction of the trifluoroacetyl group with biological molecules. The trifluoroacetyl group can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Protein-Protein Interactions: The trifluoroacetyl group can alter the surface properties of proteins, affecting their interactions with other proteins.
Alter Cellular Pathways: By interacting with cellular components, it can modulate various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Trifluoroacetyl)-L-alanine: A simpler compound with a single alanine residue.
N-(Trifluoroacetyl)-L-alanyl-L-alanine: A dipeptide with two alanine residues.
N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-valine: A tripeptide with a valine residue instead of the third alanine.
Uniqueness
N-(Trifluoroacetyl)-L-alanyl-L-alanyl-L-alanine is unique due to its specific sequence of three alanine residues and the presence of the trifluoroacetyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
59652-86-7 |
|---|---|
Molekularformel |
C11H16F3N3O5 |
Molekulargewicht |
327.26 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H16F3N3O5/c1-4(7(18)16-6(3)9(20)21)15-8(19)5(2)17-10(22)11(12,13)14/h4-6H,1-3H3,(H,15,19)(H,16,18)(H,17,22)(H,20,21)/t4-,5-,6-/m0/s1 |
InChI-Schlüssel |
RIAVMIHMIHZIPO-ZLUOBGJFSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)C(F)(F)F |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



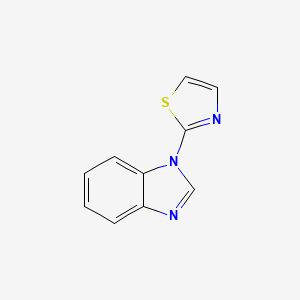
![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
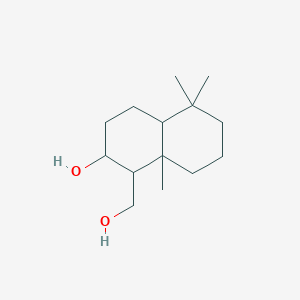
acetate](/img/structure/B14600638.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)
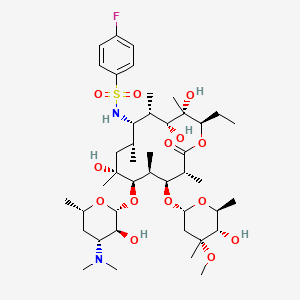

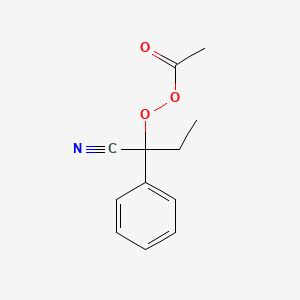

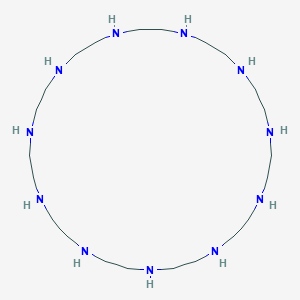
![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)


